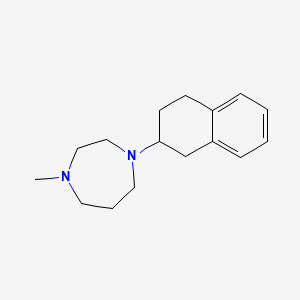

![molecular formula C17H15ClN4O2S2 B6018441 N-{5-[(2-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-N'-(2-methoxyphenyl)urea](/img/structure/B6018441.png)

N-{5-[(2-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-N'-(2-methoxyphenyl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the thiadiazole ring and the urea functionality. The 2-chlorobenzylthio and 2-methoxyphenyl groups would provide additional steric and electronic effects .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the thiadiazole ring and the urea functionality, as well as the 2-chlorobenzylthio and 2-methoxyphenyl substituents, would contribute to its polarity, solubility, and reactivity .Mécanisme D'action

Target of Action

The primary target of this compound is the urease enzyme . Urease is a nickel-containing enzyme that catalyzes the conversion of urea to ammonia and carbon dioxide . This enzyme is found in several cells, including bacteria, fungi, algae, and some plant cells .

Mode of Action

The compound interacts with the urease enzyme, inhibiting its activity .

Biochemical Pathways

The inhibition of urease affects the urea cycle, a series of biochemical reactions that produce ammonia from urea . This can disrupt the pH balance within cells, particularly in bacteria such as Helicobacter pylori, which rely on the urease enzyme to survive in the harsh, acidic conditions of the stomach .

Pharmacokinetics

Given its potent activity againstH. pylori, it is likely that the compound has sufficient bioavailability to reach its target in the stomach .

Result of Action

By inhibiting urease, the compound disrupts the survival mechanisms of H. pylori, leading to a reduction in bacterial numbers . This can alleviate symptoms associated with H. pylori infection, such as chronic gastritis and peptic ulcers .

Action Environment

The action of this compound is influenced by the acidic environment of the stomach, where H. pylori resides . The compound’s stability and efficacy in this environment are crucial for its anti-H. pylori activity . .

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of N-{5-[(2-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-N'-(2-methoxyphenyl)urea for lab experiments is its potent cytotoxic activity against cancer cells, which makes it a promising candidate for the development of anticancer drugs. Additionally, this compound has been found to exhibit a relatively low toxicity profile, which makes it a safer alternative to other cytotoxic agents. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in vivo.

Orientations Futures

There are several future directions for research on N-{5-[(2-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-N'-(2-methoxyphenyl)urea, including the development of more efficient synthesis methods, the investigation of its potential as a therapeutic agent for various diseases, and the elucidation of its mechanism of action. Additionally, studies could focus on the development of this compound derivatives with improved solubility and pharmacokinetic properties.

Méthodes De Synthèse

N-{5-[(2-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-N'-(2-methoxyphenyl)urea can be synthesized through a multi-step process involving the reaction of 2-chlorobenzyl chloride with thiourea to form 2-chlorobenzylthiourea, which is then treated with hydrazine hydrate to obtain 5-(2-chlorobenzyl)-1,3,4-thiadiazol-2-amine. This intermediate is then reacted with 2-methoxyphenyl isocyanate to form this compound.

Applications De Recherche Scientifique

N-{5-[(2-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-N'-(2-methoxyphenyl)urea has been studied for its potential use in various scientific research applications, including as an anticancer agent, anti-inflammatory agent, and anticonvulsant agent. Studies have shown that this compound exhibits potent cytotoxic activity against several cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and reducing the expression of inflammatory enzymes. Additionally, this compound has been found to exhibit anticonvulsant activity by modulating the activity of GABA receptors.

Safety and Hazards

Propriétés

IUPAC Name |

1-[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-3-(2-methoxyphenyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClN4O2S2/c1-24-14-9-5-4-8-13(14)19-15(23)20-16-21-22-17(26-16)25-10-11-6-2-3-7-12(11)18/h2-9H,10H2,1H3,(H2,19,20,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALEHOXMVUASPHJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)NC2=NN=C(S2)SCC3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClN4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

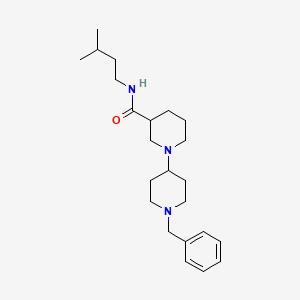

![5-methoxy-2,4-dimethyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B6018370.png)

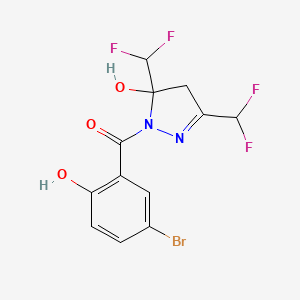

![1-[1-(2-methoxyethyl)-4-piperidinyl]-N-[(3-methyl-2-thienyl)methyl]-N-(4-pyridinylmethyl)methanamine](/img/structure/B6018384.png)

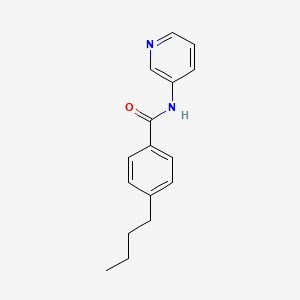

![3-{[(1-adamantylmethyl)amino]sulfonyl}-N-(3-nitrophenyl)benzamide](/img/structure/B6018386.png)

![N-({1-[2-(2-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-3-(4-morpholinyl)propanamide](/img/structure/B6018401.png)

amine dihydrochloride](/img/structure/B6018409.png)

![3-[(1-isopropyl-4-piperidinyl)oxy]-4-methoxy-N-{[1-(2-methoxyethyl)-3-piperidinyl]methyl}benzamide](/img/structure/B6018411.png)

acetyl]amino}-4-phenyl-3-thiophenecarboxylate](/img/structure/B6018420.png)

![2-[1-(3,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-(tetrahydro-2H-pyran-4-yl)acetamide](/img/structure/B6018424.png)

![3-methoxy-1-({5-[(3-methoxyphenoxy)methyl]-3-isoxazolyl}carbonyl)piperidine](/img/structure/B6018429.png)

![4-(1-{[3-(2-methoxyphenyl)-1H-pyrazol-5-yl]carbonyl}-3-piperidinyl)morpholine](/img/structure/B6018449.png)